Lipophilicity Differentiation: OCF₃ vs. OCH₃ and CF₃ Substituent Effects on LogD
The -OCF₃ substituent in the target compound confers a lipophilicity increase of approximately 0.7 to 1.4 LogD₇.₄ units relative to the corresponding -OCH₃ analog. This increase is comparable in magnitude to that imparted by the -CF₃ group [1]. For the target compound, the computed XLogP3 is 2.7 , whereas the unsubstituted 2,3-dihydrobenzofuran core has a measured LogD of approximately 2.24 [2], yielding a net increase of roughly +0.5 log units attributable to the 5-OCF₃ substituent. This enhanced lipophilicity profile is relevant because, in fluorinated benzofuran and dihydrobenzofuran series, biological effects including anti-inflammatory activity are amplified in the presence of fluorine-containing substituents [3].
| Evidence Dimension | Lipophilicity (LogD₇.₄ / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (computed); predicted LogD₇.₄ ≈ 2.4–2.5 (estimated from 5-trifluoromethoxy-benzofuran-3-one analog LogD₇.₄ = 2.40 [4]) |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran (unsubstituted core): LogD = 2.236 [2]. OCF₃ vs. OCH₃: ΔLogD = +0.7 to +1.4 units from independent study [1]. |
| Quantified Difference | ΔLogD ≈ +0.5 units vs. unsubstituted core; ΔLogD ≈ +0.7 to +1.4 units vs. 5-OCH₃ analog (class-level inference from OCF₃/OCH₃ pair). Similar magnitude to CF₃ substitution. |
| Conditions | Computed XLogP3 (BOC Sciences); measured LogD for comparator core scaffold (CAPS NCBS); independent LogD₇.₄ shift data from Levin et al. 2020 for OCF₃ vs. OCH₃ in aliphatic and aromatic series. |
Why This Matters
Lipophilicity directly governs membrane permeability and oral bioavailability potential; a compound with XLogP3 of 2.7 occupies a more favorable drug-like lipophilicity window than analogs with lower or substantially higher logP values, influencing lead optimization decisions.
- [1] Levin, V. et al. 'Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group.' Journal of Fluorine Chemistry, 2020, 231, 109461. OCF₃ increased lipophilicity by 0.7–1.4 LogD units vs. OCH₃. View Source
- [2] CAPS NCBS Phytochemical Database: 2,3-Dihydrobenzofuran entry, LogD = 2.236. View Source
- [3] Hassan, N. et al. 'Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.' Int. J. Mol. Sci., 2023, 24(12), 10399. View Source
- [4] ChemBase, Entry 98857: 5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-one. LogD (pH 7.4) = 2.402, LogP = 2.506. View Source
